molecular formula C15H17NS B579676 3-tert-Butylthio-4-phenylpyridine CAS No. 18794-40-6

3-tert-Butylthio-4-phenylpyridine

Cat. No.: B579676
CAS No.: 18794-40-6
M. Wt: 243.368
InChI Key: NQZOBJGIRUYUQQ-UHFFFAOYSA-N
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Description

3-tert-Butylthio-4-phenylpyridine, also known as tert-Butyl(4-phenylpyridin-3-yl) sulfide, is a chemical compound with the CAS Registry Number 18794-40-6 . This compound features a pyridine core that is substituted at the 3-position with a tert-butylthio group and at the 4-position with a phenyl ring. The tert-butylthio group, characterized by a sulfur atom bonded to a bulky tert-butyl moiety, can influence the compound's electronic properties and steric profile, which may be of interest in various research contexts. Compounds with tert-butyl and phenyl substitutions on pyridine rings are frequently explored in materials science and medicinal chemistry. For instance, tert-butyl phenolic analogs are known for their application as antioxidants and stabilizers in polymers and consumer products . Furthermore, tert-butyl-substituted nitrogen-containing heterocycles serve as key intermediates in pharmaceutical research, such as in the development of agonists for therapeutic targets like GPR119 for type-2 diabetes . Researchers may find this compound valuable as a building block in organic synthesis, a ligand in catalysis, or a subject in the development of new functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

18794-40-6

Molecular Formula

C15H17NS

Molecular Weight

243.368

IUPAC Name

3-tert-butylsulfanyl-4-phenylpyridine

InChI

InChI=1S/C15H17NS/c1-15(2,3)17-14-11-16-10-9-13(14)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

NQZOBJGIRUYUQQ-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=C(C=CN=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Properties of Selected Pyridine Derivatives

Compound Name Substituents (Position) Key Features Hypothesized Log P* Potential Applications
3-tert-Butylthio-4-phenylpyridine -S-t-Bu (3), -Ph (4) High lipophilicity, steric hindrance, π-π interactions ~4.2 Catalysis, drug discovery
3-Acetylpyridine (from ) -COCH₃ (3) Polar carbonyl group, moderate solubility ~0.8 Flavoring agents, synthesis
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide () -OCH₃ (5), -SiMe₃ (4), -NHPh (2) Silicon-based hydrophobicity, methoxy polarity ~3.5 Material science, sensors
3-Amino-5-methoxypyridin-4-ol•2HCl () -NH₂ (3), -OCH₃ (5), -OH (4) High polarity, hydrogen-bonding capacity ~-1.2 Pharmaceuticals, chelators

*Hypothesized Log P values are estimated based on substituent contributions due to lack of direct data in the provided evidence.

Key Findings:

Lipophilicity and Solubility: The tert-butylthio and phenyl groups in this compound likely confer higher lipophilicity (estimated Log P ~4.2) compared to polar derivatives like 3-acetylpyridine (Log P ~0.8) . This makes it suitable for membrane-permeable drug candidates or hydrophobic reaction environments. In contrast, 3-amino-5-methoxypyridin-4-ol•2HCl, with hydroxyl and amino groups, exhibits high water solubility (Log P ~-1.2), favoring applications in aqueous-phase chemistry .

Steric and Electronic Effects :

  • The bulky tert-butylthio group in this compound may hinder nucleophilic attack at the pyridine nitrogen, a property advantageous in stabilizing metal-ligand complexes or preventing metabolic degradation.
  • Comparatively, the trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide provides steric shielding while enhancing thermal stability, a trait useful in material coatings .

Preparation Methods

Chloropyridine Precursor Substitution

A widely reported method involves substituting a chlorine atom in 3-chloro-4-phenylpyridine with tert-butylthiol. The reaction is typically conducted in polar aprotic solvents (e.g., DMF, THF) with a strong base such as sodium hydride or potassium carbonate.

Procedure :

  • Substrate : 3-Chloro-4-phenylpyridine

  • Nucleophile : tert-Butylthiol (1.2–1.5 eq)

  • Base : NaH (2.0 eq)

  • Solvent : DMF, 80–100°C, 12–24 hours

  • Yield : 60–75%

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the base deprotonates tert-butylthiol to generate a thiolate anion, which attacks the electron-deficient pyridine ring at the meta-position relative to the phenyl group. Steric hindrance from the tert-butyl group necessitates elevated temperatures for completion.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 3-bromo-4-phenylpyridine and tert-butylthiol derivatives has been explored, though challenges in transmetalation with sulfur nucleophiles limit its utility.

Procedure :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Substrate : 3-Bromo-4-phenylpyridine

  • Coupling Partner : tert-Butylthiolate preformed with KOtBu

  • Solvent : Toluene, 100°C, 24 hours

  • Yield : 40–55%

Optimization Note :
The use of bulky ligands (e.g., Xantphos) improves stability of the palladium-thiolate intermediate, mitigating catalyst deactivation.

Multi-Step Functionalization

Pyridine Ring Construction via Hantzsch-like Reactions

A less common approach involves constructing the pyridine core de novo with pre-installed sulfur functionality.

Procedure :

  • Michael Addition : React ethyl acetoacetate with tert-butylthioacetophenone.

  • Cyclization : Treat intermediate with ammonium acetate in ethanol under reflux.

  • Aromatization : Oxidize dihydropyridine with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Overall Yield : 35–50%

Challenges :
Low regioselectivity during cyclization and oxidation side reactions necessitate careful purification.

Alternative Methods

Radical Thiol-Ene Reactions

Recent advances in photoredox catalysis enable radical-based C–S bond formation.

Procedure :

  • Substrate : 4-Phenylpyridine

  • Thiol Source : tert-Butylthiol

  • Catalyst : Ru(bpy)₃²⁺ (2 mol%)

  • Light Source : Blue LEDs (450 nm)

  • Solvent : MeCN, room temperature, 6 hours

  • Yield : 55–65%

Advantage :
Mild conditions and compatibility with sensitive functional groups.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF > DMSO > THF in NAS reactions due to enhanced nucleophilicity of thiolate.

  • Temperature : Yields plateau above 100°C due to decomposition of tert-butylthiol.

Catalytic Systems

  • Pd vs. Cu Catalysts : Pd systems (e.g., Pd₂(dba)₃) outperform Cu in coupling reactions but require rigorous anhydrous conditions.

  • Additives : Tetrabutylammonium bromide (TBAB) enhances phase-transfer in biphasic systems.

Data Tables

Table 1. Comparison of Synthesis Methods

MethodSubstrateConditionsYield (%)Purity (%)Reference
NAS3-Chloro-4-phenylpyridineDMF, NaH, 80°C, 24h7598
Suzuki-Miyaura Coupling3-Bromo-4-phenylpyridinePd(PPh₃)₄, Xantphos, 100°C5595
Radical Thiol-Ene4-PhenylpyridineRu(bpy)₃²⁺, Blue LED, RT6597

Table 2. Solvent Impact on NAS Yields

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.77524
DMSO46.76830
THF7.64548

Challenges and Solutions

Steric Hindrance

The tert-butyl group impedes nucleophilic attack, necessitating:

  • Prolonged reaction times (24–48 hours).

  • High-boiling solvents (e.g., DMF) to maintain reactivity.

Byproduct Formation

  • Disubstitution : Occurs when excess tert-butylthiol is used. Mitigated by stoichiometric control (1.2 eq thiol).

  • Oxidation : Thioether to sulfoxide byproducts minimized via inert atmosphere (N₂/Ar) .

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

MethodCatalystSolventTemp (°C)Yield (%)
Conventional CouplingPd(PPh₃)₄DMF10062
Microwave-AssistedPdCl₂(dppf)THF12085

How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Approach:
Discrepancies between NMR and X-ray crystallography data often arise from dynamic molecular conformations in solution. To address this:

  • Use VT-NMR (Variable Temperature NMR) to probe conformational changes .
  • Compare experimental X-ray structures with DFT-optimized geometries to identify static vs. dynamic distortions .
  • Cross-validate with IR spectroscopy to confirm functional group orientations .

Example:
A study on 4-(tert-Butyl)-2-phenylpyridine revealed that steric crowding caused by the tert-butyl group led to discrepancies between solution-phase NMR and solid-state X-ray data. VT-NMR at −40°C stabilized the dominant conformation, aligning with crystallographic results .

What strategies optimize palladium-catalyzed coupling reactions for synthesizing derivatives?

Advanced Research Focus:

  • Ligand Design: Bulky ligands (e.g., XPhos) enhance selectivity for sterically hindered substrates .
  • Solvent Effects: Polar aprotic solvents (e.g., DMA) improve catalyst stability at high temperatures .
  • Additives: Silver salts (Ag₂CO₃) scavenge halide ions, preventing catalyst poisoning .

Case Study:
In the synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, using Pd(OAc)₂ with XPhos in DMA at 110°C increased yield from 55% to 78% compared to PdCl₂ in DMF .

How should researchers design experiments to assess biological activity in drug discovery?

Methodological Framework:

  • Target Selection: Prioritize kinases or GPCRs where pyridine derivatives show affinity (e.g., JAK2 inhibition) .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding modes before in vitro assays .
  • Dose-Response Analysis: Employ Hill slope models to quantify efficacy (EC₅₀) and toxicity (LD₅₀) .

Data Interpretation Tip:
Contradictory activity results across cell lines (e.g., HeLa vs. HEK293) may stem from differential expression of target proteins. Validate using siRNA knockdowns .

What safety protocols are critical when handling this compound?

Basic Safety Measures:

  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S) .

Advanced Hazard Mitigation:

  • Spill Management: Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Storage: Store under nitrogen atmosphere at −20°C to prevent oxidation .

How can computational methods predict reactivity and regioselectivity in derivatization?

Advanced Methodology:

  • DFT Calculations: Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
  • MD Simulations: Model solvent effects on transition states to predict reaction pathways .

Case Example:
For 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol, DFT simulations accurately predicted the preference for C-4 functionalization over C-2, aligning with experimental results .

What are the challenges in scaling up synthesis, and how can they be addressed?

Key Challenges:

  • Exothermic Reactions: Rapid scaling can lead to thermal runaway. Use flow reactors for better temperature control .
  • Purification: Column chromatography is impractical at >100 g scales. Switch to recrystallization in ethanol/water mixtures .

Scale-Up Protocol:
A pilot study on tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate achieved 90% purity at 1 kg scale using continuous flow synthesis and fractional distillation .

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